1-(4-Butoxyphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea
Description
1-(4-Butoxyphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea is a urea derivative characterized by a 4-butoxyphenyl group attached to the urea nitrogen and a hydroxy-methyl-phenylbutyl substituent on the adjacent nitrogen. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which influence both their physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-3-4-16-27-20-12-10-19(11-13-20)24-21(25)23-17-22(2,26)15-14-18-8-6-5-7-9-18/h5-13,26H,3-4,14-17H2,1-2H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICFBNZJOXIZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC(C)(CCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamates. One possible synthetic route could be:
Step 1: Synthesis of the intermediate amine by reacting 4-butoxyaniline with 2-hydroxy-2-methyl-4-phenylbutyl chloride under basic conditions.
Step 2: Reaction of the intermediate amine with an isocyanate or carbamate to form the final urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxyphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the butoxy group may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: The compound may affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | Not reported | Not reported | 4-Butoxyphenyl, hydroxy-methyl-phenylbutyl |
| 1-(4-Butoxyphenyl)-3-[3-(furan-3-yl)...]urea | C₁₈H₂₄N₂O₄ | 332.4 | Furan-3-yl-hydroxypropyl |
| 1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea | C₁₇H₂₁ClN₂O | 304.8 | Adamantyl, 4-chlorophenyl |
| Dyclonine Hydrochloride | C₁₈H₂₇NO₂·HCl | 325.9 | Piperidinyl, ketone linker |
Table 2: Pharmacological Insights from Analogs
Biological Activity
1-(4-Butoxyphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea is a synthetic organic compound classified as a urea derivative. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 1-(4-butoxyphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea
- Molecular Formula : C22H30N2O3
- CAS Number : 1286714-37-1
Synthesis
The synthesis typically involves the reaction of appropriate amines with isocyanates or carbamates. A common route includes:
- Formation of Intermediate Amine : Reacting 4-butoxyaniline with 2-hydroxy-2-methyl-4-phenylbutyl chloride under basic conditions.
- Final Urea Formation : The intermediate amine is then reacted with an isocyanate to yield the final product.
The biological activity of 1-(4-butoxyphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their function.
- Receptor Interaction : It can interact with cellular receptors, modulating various signaling pathways.
These interactions suggest potential applications in therapeutic areas, particularly in cancer treatment and metabolic disorders.
Antitumor Activity
Research indicates that urea derivatives exhibit notable antitumor properties. For instance, compounds structurally similar to 1-(4-butoxyphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Evaluation
A study evaluated the antitumor activity of related urea compounds, revealing:
| Compound | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|---|
| Compound A | EKVX (lung cancer) | 1.7 | 21.5 | 25.9 |
| Compound B | OVCAR (ovarian cancer) | 15.9 | 27.9 | 15.1 |
| Compound C | MDA-MB (breast cancer) | 28.7 | 77.5 | 93.3 |
These findings support the hypothesis that similar structural motifs in urea derivatives can lead to potent antitumor activity .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to determine the safety profile of this compound. For instance, compounds with similar structures have shown varying degrees of cytotoxicity against human monocytic cell lines, indicating that modifications in chemical structure can significantly impact biological outcomes .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 1-(4-Butoxyphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea?
- Methodological Answer : Utilize factorial design of experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For example, a central composite design can identify optimal conditions by minimizing the number of trials while maximizing data resolution . Refer to urea analog synthesis protocols (e.g., carbamate coupling with amines under reflux conditions) for stepwise guidance .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight confirmation. Cross-reference spectral data with structurally similar urea derivatives to validate assignments .
Q. How can solubility challenges in aqueous or organic solvents be addressed during formulation?
- Methodological Answer : Employ co-solvent systems (e.g., DMSO-water gradients) or solid dispersion techniques. Solubility parameters (Hansen solubility parameters) can be computationally predicted to guide solvent selection. Experimental validation via phase diagrams is critical .
Advanced Research Questions
Q. What computational strategies are effective in elucidating reaction mechanisms for urea derivatives like this compound?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and intermediates, combined with molecular dynamics (MD) simulations to assess solvent effects. Tools like Gaussian or COMSOL Multiphysics enable energy profile visualization and reaction pathway optimization .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological or catalytic properties?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., varying alkoxy groups or hydroxyl positions) and assay their activity in target systems (e.g., enzyme inhibition or receptor binding). Use multivariate regression analysis to correlate structural features (logP, steric bulk) with activity trends .
Q. What methodologies are suitable for investigating degradation pathways under stressed conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC-MS monitoring to identify degradation products. Isotopic labeling (e.g., ¹⁸O-water) can track hydrolytic cleavage of the urea moiety. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
